molecular formula C3H4ClNO2S B14206239 4-Oxoazetidine-2-sulfinyl chloride CAS No. 803724-11-0

4-Oxoazetidine-2-sulfinyl chloride

Cat. No.: B14206239
CAS No.: 803724-11-0
M. Wt: 153.59 g/mol
InChI Key: KDXFMMHNGFNJFA-UHFFFAOYSA-N
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Description

4-Oxoazetidine-2-sulfinyl chloride is a strained four-membered β-lactam derivative featuring a sulfinyl chloride (-S(O)Cl) group at position 2 and a ketone (oxo) at position 4 (Figure 1). The sulfinyl chloride group introduces chirality, which could be exploited in enantioselective drug development.

Properties

CAS No.

803724-11-0

Molecular Formula

C3H4ClNO2S

Molecular Weight

153.59 g/mol

IUPAC Name

4-oxoazetidine-2-sulfinyl chloride

InChI

InChI=1S/C3H4ClNO2S/c4-8(7)3-1-2(6)5-3/h3H,1H2,(H,5,6)

InChI Key

KDXFMMHNGFNJFA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)S(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxoazetidine-2-sulfinyl chloride typically involves the reaction of azetidine derivatives with sulfinyl chloride reagents. One common method includes the use of 4-oxoazetidine-2-carbaldehydes as starting materials, which undergo a series of reactions to introduce the sulfinyl chloride group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 4-Oxoazetidine-2-sulfinyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 4-Oxoazetidine-2-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Features :

  • Core: Azetidinone (4-membered β-lactam) with a benzoic acid substituent at position 1, a 4-nitrophenyl group at position 2, and a chloro substituent at position 3.
  • Functional Groups: Azetidinone (lactam), nitro (-NO₂), chloro (-Cl), and carboxylic acid (-COOH).

Chromene-Based Sulfonyl Chloride: 4-Chloro-2-Oxo-2H-Chromene-3-Sulfonyl Chloride

Structural Features :

  • Core : Chromene (benzopyran) ring with a sulfonyl chloride (-SO₂Cl) at position 3 and an oxo group at position 2.
  • Functional Groups : Sulfonyl chloride, ketone, and chloro substituent.

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Synthesis Method Applications Reference
4-Oxoazetidine-2-sulfinyl chloride C₃H₄ClNO₂S Azetidinone, sulfinyl chloride Hypothetical: Cycloaddition + sulfination Asymmetric synthesis, pharmaceuticals
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl) benzoic acid C₁₆H₁₂ClN₃O₅ Azetidinone, nitro, chloro, carboxyl [2+2] Cycloaddition (Scheme-5) Antimicrobial agents
4-Chloro-2-oxo-2H-chromene-3-sulfonyl chloride C₉H₄Cl₂O₄S Chromene, sulfonyl chloride, oxo Sulfonation/chlorination Sulfonamide reagents

Research Findings and Discussion

  • Reactivity Differences: Sulfinyl chloride (target compound) is less reactive than sulfonyl chloride (chromene derivative) due to fewer electron-withdrawing oxygen atoms. This makes it more suitable for controlled chiral inductions. Azetidinones exhibit higher ring strain than chromenes, favoring ring-opening reactions for β-lactam antibiotic analogs.
  • Biological Relevance: Nitro-substituted azetidinones () show promise against resistant pathogens, while sulfonyl chlorides () are staples in covalent inhibitor design.

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